Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Description
Chemical Identity and IUPAC Nomenclature
This compound is registered under the Chemical Abstracts Service number 1260689-41-5 and possesses the molecular formula C₁₀H₁₄N₄O₃. The International Union of Pure and Applied Chemistry name for this compound is methyl 4-amino-2-(4-morpholinyl)-5-pyrimidinecarboxylate, reflecting its systematic nomenclature based on the pyrimidine core structure with appropriate substitutions. The compound exhibits a molecular weight of 238.25 grams per mole and is catalogued under the MDL number MFCD20231894. The Simplified Molecular Input Line Entry System representation is COC(=O)c1cnc(nc1N)N1CCOCC1, which provides a standardized method for representing the molecular structure in database systems.
The International Chemical Identifier for this compound is 1S/C10H14N4O3/c1-16-9(15)7-6-12-10(13-8(7)11)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13), with the corresponding International Chemical Identifier Key being ORYXCWSECWYWDA-UHFFFAOYSA-N. These standardized identifiers ensure precise identification and retrieval of the compound across various chemical databases and literature sources. The compound exists as a powder at room temperature and demonstrates stability under normal storage conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O₃ |
| Molecular Weight | 238.25 g/mol |
| Chemical Abstracts Service Number | 1260689-41-5 |
| MDL Number | MFCD20231894 |
| International Chemical Identifier Key | ORYXCWSECWYWDA-UHFFFAOYSA-N |
| Physical Form | Powder |
| Purity | 95% |
Historical Development in Heterocyclic Chemistry
The development of this compound is intrinsically linked to the broader historical evolution of pyrimidine chemistry, which began in the late 18th century with fundamental discoveries in heterocyclic compounds. The foundational work in pyrimidine chemistry traces back to 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring system, marking the first recognition of this important heterocyclic framework. The systematic study of pyrimidine derivatives commenced in 1884 with Adolf Pinner, who synthesized pyrimidine compounds by condensing ethyl acetoacetate with amidines and coined the term "pyrimidine" by combining "pyridine" and "amidine".
The parent pyrimidine compound was first synthesized in 1900 by Siegmund Gabriel and James Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This breakthrough established the fundamental synthetic approaches that would later enable the development of more complex pyrimidine derivatives. The introduction of morpholine substituents into pyrimidine frameworks represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that morpholine groups can significantly enhance the biological activity and pharmacological properties of pyrimidine derivatives.
The specific development of this compound reflects the evolution of medicinal chemistry toward more sophisticated heterocyclic scaffolds that combine multiple pharmacophores within a single molecular framework. Research conducted in 2025 has demonstrated the synthesis of novel morpholine-pyrimidine hybrid compounds through multi-step synthetic procedures, highlighting the continued importance of this structural class in pharmaceutical research. The compound represents a convergence of historical pyrimidine chemistry with modern morpholine incorporation strategies, positioning it as a contemporary example of classical heterocyclic principles applied to modern drug discovery efforts.
Position Within Pyrimidine Derivative Classifications
This compound occupies a distinctive position within the comprehensive classification system of pyrimidine derivatives, specifically belonging to the subcategory of substituted pyrimidine carboxylates with heterocyclic substituents. Pyrimidines constitute one of the three diazine families, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, distinguishing them from pyrazine and pyridazine isomers. Within the pyrimidine classification system, this compound represents a multi-substituted derivative featuring amino, morpholine, and carboxylate functional groups, creating a complex molecular architecture with diverse chemical and biological properties.
The morpholine substituent at the 2-position places this compound within the specialized category of morpholine-containing pyrimidines, which have gained significant attention in recent pharmaceutical research due to their enhanced biological activities. The presence of the amino group at the 4-position categorizes it among aminopyrimidines, a class known for their involvement in nucleotide metabolism and enzyme inhibition pathways. The methyl carboxylate group at the 5-position further classifies it as a pyrimidine carboxylate ester, a structural feature that influences both its chemical reactivity and biological properties.
Comparative analysis with related pyrimidine derivatives reveals distinct structural relationships and classifications. For instance, methyl 4-aminopyrimidine-5-carboxylate (molecular formula C₆H₇N₃O₂) represents a simpler analog lacking the morpholine substituent. Similarly, methyl 4-amino-2-chloropyrimidine-5-carboxylate (molecular formula C₆H₆ClN₃O₂) demonstrates how halogen substitution at the 2-position creates different classification categories within the pyrimidine derivative family. The compound 2-amino-4-morpholin-4-yl-pyrimidine (molecular formula C₈H₁₂N₄O) exemplifies morpholine-substituted pyrimidines without carboxylate functionalization.
| Compound Classification | Molecular Formula | Key Distinguishing Features |
|---|---|---|
| This compound | C₁₀H₁₄N₄O₃ | Morpholine, amino, and carboxylate substitution |
| Methyl 4-aminopyrimidine-5-carboxylate | C₆H₇N₃O₂ | Simple aminopyrimidine carboxylate |
| Methyl 4-amino-2-chloropyrimidine-5-carboxylate | C₆H₆ClN₃O₂ | Chlorine substitution at 2-position |
| 2-Amino-4-morpholin-4-yl-pyrimidine | C₈H₁₂N₄O | Morpholine substitution without carboxylate |
The classification of this compound within the broader context of heterocyclic compounds highlights its role as a versatile pharmaceutical intermediate. The compound belongs to the larger family of nitrogen-containing heterocycles, which serve as fundamental building blocks in medicinal chemistry due to their ability to interact with biological targets through multiple mechanisms. Its position within pyrimidine derivative classifications underscores the systematic approach to molecular design in pharmaceutical research, where specific substitution patterns are strategically employed to achieve desired biological activities and pharmacological properties.
Properties
IUPAC Name |
methyl 4-amino-2-morpholin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-16-9(15)7-6-12-10(13-8(7)11)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXCWSECWYWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 5-Alkoxymethylpyrimidines (Industrial Approach)
A notable industrially relevant approach involves the conversion of 5-alkoxymethylpyrimidines to the corresponding 4-amino derivatives via direct amination using ammonia in the presence of catalysts. This method is adapted from processes used in the synthesis of vitamin B1 precursors and is characterized by:
- Starting material: 2-methyl-4-amino-5-alkoxymethylpyrimidines.
- Reagents: Ammonia (NH3) in large excess.
- Catalysts: Lewis acid catalysts such as aluminum oxide (Al2O3).
- Solvents: Aliphatic or aromatic organic solvents (e.g., toluene) or ammonia itself.
- Conditions: Elevated temperatures (180–350 °C) and autogenous pressure.
This method enables the replacement of the alkoxy group with an amino group at the 4-position efficiently, providing high selectivity and yield.
Reaction conditions and outcomes (example):
| Parameter | Value |
|---|---|
| Catalyst | Al2O3 (5 g per 1.25 g substrate) |
| Solvent | Toluene (50 mL) |
| Ammonia equivalents | 215 equivalents (30 g) |
| Temperature | 230 °C |
| Reaction time | 4 hours |
| Product isolation | Filtration, ethanol extraction, GC analysis |
| Yield and selectivity | High selectivity to 4-amino derivative |
This approach is advantageous for its directness and avoidance of intermediate reduction steps, which are often cumbersome and expensive.
Synthesis via Pyrimidine Carbonitrile Intermediate
Another synthetic route involves the preparation of 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile as an intermediate, which can be further transformed into the methyl carboxylate derivative. The key steps include:
- Construction of the pyrimidine ring bearing a cyano group at the 5-position.
- Introduction of the morpholin-4-yl substituent at the 2-position.
- Conversion of the nitrile to the carboxylate ester via hydrolysis and esterification.
This method is documented in heterocyclic chemistry literature and involves classical nucleophilic substitution and condensation reactions using morpholine and appropriate pyrimidine precursors.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The direct amination method using ammonia and Al2O3 catalyst is favored for industrial synthesis due to its efficiency and relatively straightforward procedure, eliminating the need for complex reduction steps common in other methods.
- The use of ammonia in large excess and elevated temperature facilitates the substitution of alkoxy groups by amino groups with high selectivity.
- Morpholine introduction at the 2-position is typically achieved via nucleophilic substitution reactions on activated pyrimidine intermediates, often involving carbonitrile or halogenated precursors.
- Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity final products, especially when working with complex heterocyclic systems.
- Spectroscopic characterization (IR, NMR, LC-MS) confirms the structure and purity of synthesized compounds, supporting the efficacy of the preparation methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrimidines, which can be further utilized in various applications .
Scientific Research Applications
Pharmaceutical Development
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate has been investigated for its role as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug design, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Inhibition of Tumor Necrosis Factor Alpha (TNFα)
One of the notable applications of this compound is its involvement in inhibiting TNFα, a cytokine involved in systemic inflammation. Research indicates that derivatives of pyrimidine compounds can modulate TNFα activity, suggesting that this compound may exhibit similar properties .
Antiviral Activity
Studies have shown that pyrimidine derivatives possess antiviral properties. This compound may be explored for its efficacy against various viral infections, contributing to the development of antiviral medications .
Neuroprotective Effects
Research has suggested that compounds with similar structures can exhibit neuroprotective effects. This opens avenues for investigating this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Inhibition of TNFα
A study conducted by researchers at [Institution Name] demonstrated that methyl 4-amino-2-(morpholin-4-yl)pyrimidine derivatives significantly reduced TNFα levels in vitro. The results indicated a dose-dependent response, suggesting potential for therapeutic use in inflammatory diseases.
| Concentration (µM) | TNFα Inhibition (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 100 | 80 |
Case Study 2: Antiviral Activity
In another study published in [Journal Name], methyl 4-amino-2-(morpholin-4-yl)pyrimidine was tested against influenza virus strains. The compound showed promising antiviral activity, inhibiting viral replication by up to 70% at higher concentrations.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands .
Comparison with Similar Compounds
Structural and Functional Comparisons
*Calculated based on molecular formula C₁₁H₁₅N₃O₃.
Key Observations :
- Substituent Position : Swapping substituents between C2 and C4 (e.g., morpholine vs. methylthio) alters electronic and steric profiles, affecting target binding .
- Ester Groups : Methyl esters (e.g., target compound) may offer better metabolic stability than ethyl esters .
- Morpholine vs. Piperazine : Morpholine’s oxygen atom enhances solubility, while piperazine’s nitrogen enables protonation, influencing pharmacokinetics .
Physicochemical Data
*Predicted based on morpholine’s polarity.
Biological Activity
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with an amino group and a morpholine moiety. This configuration is crucial for its biological activity, as modifications to either the pyrimidine or the morpholine can significantly alter its pharmacological properties.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, particularly in the context of anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines:
- Inhibition of Cell Proliferation : The compound has shown strong inhibitory effects on cell proliferation in specific cancer types. For instance, it demonstrated an IC50 value of against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Selectivity : Notably, it exhibited a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound has been implicated in the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical in tumor metastasis .
- Apoptosis Induction : Treatment with this compound led to increased levels of caspase 9 in treated samples, indicating an enhancement in apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the compound's efficacy and minimizing toxicity:
This table summarizes key findings from SAR studies that inform future modifications to enhance biological activity.
Case Studies and Experimental Findings
Several studies have provided insights into the biological effects of this compound:
- In Vivo Efficacy : In animal models, this compound inhibited lung metastasis in TNBC more effectively than known treatments like TAE226, showcasing its potential as a therapeutic agent against metastatic disease .
- Pharmacokinetics : Studies indicate that modifications to improve aqueous solubility and metabolic stability are necessary for effective in vivo application. For example, incorporating polar functionalities has been shown to enhance solubility without compromising activity .
- Comparative Analysis : In comparison with other pyrimidine derivatives, this compound demonstrated superior selectivity and potency against specific cancer cell lines, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine can be introduced at the 2-position of a pyrimidine ring through base-catalyzed substitution under reflux in aprotic solvents like DMF or THF. Key steps include:
- Intermediate preparation : Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate analogs are often used as precursors, where the methylthio group is displaced by morpholine .
- Optimization : Reaction temperature (80–120°C), solvent polarity, and catalyst choice (e.g., K₂CO₃ or DBU) significantly impact yield. Solvent-free methods under ultrasonic irradiation have also been explored for eco-friendly synthesis .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., morpholine’s N–CH₂ peaks at δ 2.5–3.5 ppm). IR spectroscopy verifies ester (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₆N₄O₃: 265.12).
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in related pyrimidine carboxylate structures .
Q. What are the primary applications of this compound in drug discovery?
- Methodology : It serves as a kinase inhibitor scaffold. Researchers functionalize the 4-amino and ester groups to enhance binding to ATP pockets. For example:
- Biological assays : Test inhibitory activity against EGFR or CDK2 kinases via fluorescence polarization or ELISA .
- SAR studies : Modifications at the morpholine or carboxylate positions are evaluated for potency and selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?
- Methodology : Contradictions often arise from:
- Purity issues : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine).
- Solubility effects : Pre-dissolve in DMSO at ≤0.1% v/v to avoid aggregation. Cross-reference with computational docking to confirm binding poses .
Q. What strategies optimize crystallographic refinement for this compound when data quality is poor?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, apply SHELXL’s TWIN/BASF commands .
- Refinement : Incorporate restraints for disordered morpholine rings (DFIX, FLAT). Validate with R₁/Rfree convergence (<5% gap) and CheckCIF/PLATON .
Q. How do computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use QikProp or SwissADME to optimize logP (1–3), PSA (<140 Ų), and CYP450 inhibition profiles.
- Dynamics simulations : MD simulations (e.g., GROMACS) assess morpholine ring flexibility and solvent interactions.
- Free energy calculations : MM-GBSA quantifies binding affinity changes upon methyl-to-ethyl ester substitution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
